C21H18ClN7OS

Description

. This compound is a complex organic molecule that contains a variety of functional groups, including a chlorophenyl group, a triazole ring, and a quinazolinone structure. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula |

C21H18ClN7OS |

|---|---|

Molecular Weight |

451.9 g/mol |

IUPAC Name |

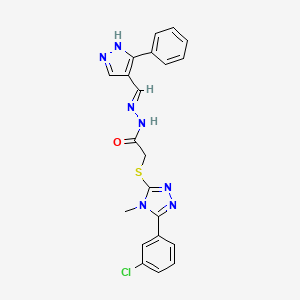

2-[[5-(3-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]acetamide |

InChI |

InChI=1S/C21H18ClN7OS/c1-29-20(15-8-5-9-17(22)10-15)27-28-21(29)31-13-18(30)25-23-11-16-12-24-26-19(16)14-6-3-2-4-7-14/h2-12H,13H2,1H3,(H,24,26)(H,25,30)/b23-11+ |

InChI Key |

RCWIGVIIKFLCBK-FOKLQQMPSA-N |

Isomeric SMILES |

CN1C(=NN=C1SCC(=O)N/N=C/C2=C(NN=C2)C3=CC=CC=C3)C4=CC(=CC=C4)Cl |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)NN=CC2=C(NN=C2)C3=CC=CC=C3)C4=CC(=CC=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]-4-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves multiple steps, starting with the preparation of the triazole ring and the quinazolinone structure. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to achieve the required purity levels for research and application purposes .

Chemical Reactions Analysis

Types of Reactions

1-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]-4-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one: undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce quinazolinone derivatives, while substitution reactions may yield various substituted triazole compounds .

Scientific Research Applications

1-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]-4-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one: has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of 1-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]-4-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]-4-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one include:

- 1-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]carbonyl}-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine

- 1-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]carbonyl}-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine

Uniqueness

The uniqueness of 1-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]-4-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one lies in its specific combination of functional groups and its ability to undergo various chemical reactions. This makes it a valuable compound for research and industrial applications, offering unique properties that are not found in other similar compounds .

Biological Activity

C21H18ClN7OS, also known as 1-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]-4-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one , has garnered attention in scientific research due to its potential antimicrobial and anticancer properties. This article delves into the biological activities associated with this compound, supported by data tables and case studies.

- Molecular Formula: this compound

- Molecular Weight: 451.9 g/mol

- IUPAC Name: 2-[[5-(3-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]acetamide

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. A study conducted by researchers revealed the following:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.12 - 0.5 µg/ml |

| Gram-negative bacteria | Largely inactive |

The compound demonstrated bacteriostatic activity , meaning it inhibits bacterial growth without killing the bacteria outright. Time-kill studies confirmed that it did not cause cell lysis or leakage, indicating a different mode of action compared to traditional antibiotics .

The mechanism through which this compound exerts its effects involves interaction with specific molecular targets within bacterial cells. It is believed to bind to enzymes or receptors that are crucial for bacterial survival and proliferation. This interaction can lead to:

- Inhibition of microbial growth

- Alteration in gene expression related to cell wall synthesis

Genomic studies have shown that resistance can develop rapidly in bacterial strains exposed to this compound; however, resistant strains did not exhibit cross-resistance to other antibacterial agents .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer properties. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the following mechanisms:

- Modulation of apoptotic pathways

- Inhibition of tumor cell proliferation

These findings highlight its potential as a lead compound in cancer drug development.

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study assessed the compound's efficacy against various bacterial strains and reported promising results against Staphylococcus aureus while noting its inactivity against Gram-negative strains. This specificity may be beneficial for targeting certain infections without affecting gut flora .

- Resistance Development : Research involving multi-step serial passage of S. aureus isolates indicated that resistance developed quickly but remained stable after drug-free passages. This suggests a need for combination therapies or novel formulations to mitigate resistance issues .

- Anticancer Activity : In vitro studies have shown that this compound can inhibit the growth of specific cancer cell lines, warranting further investigation into its mechanism and therapeutic applications in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.